molecular formula C18H26N2O4 B1306223 tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate CAS No. 844891-11-8

tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate

Cat. No.: B1306223
CAS No.: 844891-11-8
M. Wt: 334.4 g/mol
InChI Key: FVMXNXMOUWFRMQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(methoxycarbonyl)benzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the piperazine ring acts as a nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Oxidized forms of the piperazine ring.

    Reduction: Reduced forms of the ester group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions of these compounds with biological targets.

Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of drugs targeting central nervous system disorders, cancer, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromophenyl group instead of a methoxycarbonylbenzyl group, which affects its reactivity and biological activity.
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: The presence of an ethoxy-oxoethyl group provides different chemical properties and potential applications.
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The hydrazino group introduces unique reactivity, making it useful in specific synthetic transformations.

The uniqueness of tert-butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-14-5-7-15(8-6-14)16(21)23-4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMXNXMOUWFRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383740
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-11-8
Record name 1,1-Dimethylethyl 4-[[4-(methoxycarbonyl)phenyl]methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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